molecular formula C8H8N2 B3101518 6-Methylpyrazolo[1,5-a]pyridine CAS No. 139452-20-3

6-Methylpyrazolo[1,5-a]pyridine

Cat. No.: B3101518
CAS No.: 139452-20-3
M. Wt: 132.16 g/mol
InChI Key: UGRVYYOZICMPFH-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyridine (CAS No: 139452-20-3) is a high-purity, solid heterocyclic organic compound with the molecular formula C 8 H 8 N 2 and a molecular weight of 132.16-132.17 g/mol . It is a key chemical building block in medicinal chemistry and drug discovery research, particularly valued for its role as a core scaffold in the synthesis of more complex, biologically active molecules. The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are recognized in scientific literature as privileged structures in the development of protein kinase inhibitors . These inhibitors play a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis. Furthermore, recent research has demonstrated the specific application of this chemical scaffold in the development of potent, selective, and centrally-active inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) for the treatment of neuroinflammation, such as in ischemic stroke . As a versatile synthetic intermediate, this compound enables researchers to explore structure-activity relationships (SAR) and optimize the pharmacokinetic properties of potential drug candidates . This product is provided as a solid and should be stored sealed in a dry, room temperature environment . It is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-3-8-4-5-9-10(8)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRVYYOZICMPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. One common method involves the reaction of 3-methyl-1H-pyrazol-5-amine with β-enaminones under microwave irradiation at 180°C, yielding 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

Medicinal Chemistry

6-Methylpyrazolo[1,5-a]pyridine serves as a crucial building block in the design of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it valuable in drug discovery.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, certain compounds have shown IC50 values below 1 nM against A549 lung cancer cells, indicating potent antiproliferative activity. The mechanism of action is believed to involve the inhibition of tubulin polymerization and interference with cellular growth pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It acts as a modulator of various inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antibacterial and Antitubercular Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against Mycobacterium tuberculosis (Mtb), with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.006 μg/mL against both susceptible and drug-resistant strains . This suggests a promising avenue for developing new anti-tubercular agents.

Biological Research Applications

The compound is utilized as a probe in biological studies to investigate enzyme activities and protein interactions.

Enzyme Inhibition Studies

This compound has been used to study enzyme inhibition mechanisms by binding to active sites of various enzymes, thus preventing substrate interaction and catalytic activity. This property is crucial for understanding metabolic pathways and drug interactions .

Receptor Modulation

The compound influences receptor-mediated pathways, which may play a pivotal role in its anti-inflammatory and anticancer effects. By modulating receptor activity, it can alter signaling cascades that contribute to disease processes .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry.

Synthesis of New Materials

It serves as a building block for synthesizing more complex heterocyclic compounds used in the development of new materials and catalysts for various industrial processes . The ability to modify its structure allows chemists to tailor properties for specific applications.

Catalysis

The compound has been explored for its potential as a catalyst in organic reactions, enhancing reaction rates and selectivity in chemical transformations .

Data Summary Table

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsIC50 < 1 nM against A549 cells
Anti-inflammatory drugsModulates inflammatory pathways
Antitubercular agentsMIC as low as 0.006 μg/mL against Mtb
Biological ResearchEnzyme inhibition studiesBinds to active sites of enzymes
Receptor modulationAlters signaling cascades
Industrial ApplicationsSynthesis of new materialsBuilding block for complex heterocycles
CatalysisEnhances reaction rates

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various derivatives of this compound against multiple cancer cell lines. One derivative demonstrated an oral bioavailability of 41% with a half-life of 5.1 hours after intravenous administration in rats while maintaining low cytotoxicity against normal cell lines .

Case Study 2: Anti-Tubercular Activity

Another study focused on the design and evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as anti-tubercular agents. One hybrid exhibited significant potency against both susceptible and drug-resistant strains of Mtb with minimal cytotoxicity observed in Vero cells (IC50 > 50 μg/mL) .

Mechanism of Action

The mechanism of action of 6-Methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or phosphodiesterases, disrupting signaling pathways crucial for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Photophysical Properties

  • Imidazo[1,5-a]pyridine exhibits large Stokes shifts (>100 nm) and solvatochromism, making it superior for lipid bilayer imaging compared to pyrazolo analogues, which show weaker emission in hydrophobic environments .
  • This compound lacks significant fluorescence, limiting its use in bioimaging but favoring stability in drug formulations .

Coordination Chemistry

  • Imidazo[1,5-a]pyridine acts as a bidentate N–N or N–O ligand for Zn(II), Cu(II), and Ir(III), forming stable coordination polymers for catalytic and photovoltaic applications .

Biological Activity

6-Methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol
  • Structure : The unique arrangement of atoms in this compound contributes to its reactivity and biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as:

  • Anti-inflammatory properties
  • Anticancer effects
  • Enzyme inhibition

Anti-inflammatory Activity

Research indicates that compounds within the pyrazolo family exhibit significant anti-inflammatory effects. For instance, derivatives like ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) have been used clinically for treating asthma and neurodegenerative disorders due to their ability to inhibit pro-inflammatory cytokines and pathways .

Anticancer Potential

This compound has shown promise in cancer research. Studies have identified its potential as an inhibitor of various kinases involved in cancer progression. For example, derivatives have been evaluated as selective antagonists for the corticotropin-releasing factor 1 (CRF(1)) receptor, demonstrating robust in vitro activity against cancer cell lines .

Study on Enzyme Inhibition

In a study evaluating the structure-activity relationships of pyrazolo derivatives, several compounds were synthesized and tested for their inhibitory effects on the c-Met enzyme, which is implicated in tumor growth and metastasis. Notably, certain derivatives exhibited excellent inhibitory activity against c-Met, showcasing the potential for developing targeted cancer therapies .

Clinical Applications

Ibudilast has been marketed in Japan for over 25 years and is currently being investigated for its efficacy in treating multiple sclerosis and other neurodegenerative conditions. This compound exemplifies the therapeutic potential of pyrazolo derivatives in clinical settings .

Data Overview

Biological ActivityMechanismReferences
Anti-inflammatoryInhibition of cytokines
AnticancerKinase inhibition (c-Met)
NeuroprotectiveModulation of neuroinflammation

Q & A

Q. What are the most effective synthetic routes for 6-methylpyrazolo[1,5-a]pyridine, and how can reaction yields be optimized?

The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling and cyclization reactions. For example, a tandem palladium/silver-mediated protocol using N-iminopyridinium ylides and alkenyl halides or alkynes enables efficient 2-substitution with yields >70% . Key optimizations include:

  • Catalyst selection : Pd(OAc)₂ with Xantphos as a ligand.
  • Solvent system : DMF or toluene at 80–100°C.
  • Substrate scope : Aryl/alkyl alkynes and electron-deficient alkenes show broad compatibility. Mechanistic studies suggest that silver salts (e.g., Ag₂CO₃) facilitate halide elimination, critical for cyclization .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Structural elucidation requires:

  • ¹H/¹³C NMR : To confirm regioselectivity and substituent positions (e.g., pyridine ring protons at δ 7.5–9.0 ppm) .
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for ester derivatives) .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems, as demonstrated for ethyl this compound-5-carboxylate (bond angles: C–N–C ~120°) .

Q. What are common functionalization strategies for the pyrazolo[1,5-a]pyridine core?

  • Electrophilic substitution : Bromination at C3 using NBS in DMF .
  • Nucleophilic displacement : Alkylation of NH groups with alkyl halides under basic conditions (K₂CO₃/DMF) .
  • Cross-coupling : Suzuki-Miyaura reactions for aryl/heteroaryl introductions at C2 or C7 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

SAR analysis for EphB3 kinase inhibitors revealed:

  • C3 substituents : Carboxamide groups enhance binding affinity (IC₅₀ < 100 nM) .
  • C6 methylation : Improves metabolic stability by reducing CYP450 oxidation .
  • C7 modifications : Bromo or formyl groups enable further derivatization for JAK2 inhibition (e.g., 7-bromo derivatives suppress STAT5 phosphorylation) . Computational docking (e.g., AutoDock Vina) validates steric and electronic complementarity with kinase active sites .

Q. What computational methods are reliable for predicting the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) accurately models:

  • HOMO-LUMO gaps : Correlated with UV-Vis absorption maxima (e.g., λₘₐₓ ~300 nm for cyano derivatives) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning . Benchmark against experimental NMR chemical shifts (MAE < 0.3 ppm) ensures reliability .

Q. How should researchers address contradictory data in solubility versus bioactivity profiles?

Discrepancies often arise from:

  • Solvent polarity : Low aqueous solubility of methyl/ethyl esters vs. high cell permeability .
  • Aggregation effects : Dynamic light scattering (DLS) can detect nanoaggregates that skew IC₅₀ values . Mitigation strategies include pro-drug formulations (e.g., phosphate esters) or co-solvent systems (PEG-400/water) .

Q. What methodologies validate the enzymatic inhibition mechanisms of this compound derivatives?

  • Kinetic assays : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Western blotting : Assess downstream signaling (e.g., JAK2-STAT5 pathway suppression) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for SAR refinement .

Q. Which green chemistry principles apply to large-scale synthesis of this compound?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst recycling : Magnetic Pd nanoparticles enable >5 reuse cycles without yield loss .
  • Waste minimization : Silver recovery via precipitation as AgCl (85% efficiency) .

Q. How do steric and electronic effects influence the regioselectivity of cyclization reactions?

  • Steric hindrance : Bulky substituents at C2 favor C7 functionalization (e.g., 7-formyl derivatives via Vilsmeier-Haack reactions) .
  • Electronic directing : Electron-withdrawing groups (NO₂, CN) at C3 accelerate cyclization by stabilizing transition states .

Q. What protocols ensure stability during long-term storage of this compound derivatives?

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Light sensitivity : Amber glass vials reduce photodegradation (e.g., nitro derivatives degrade by 15% after 6 months under UV) .
  • Lyophilization : For hygroscopic compounds, lyophilized powders maintain >95% purity over 12 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methylpyrazolo[1,5-a]pyridine
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6-Methylpyrazolo[1,5-a]pyridine

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